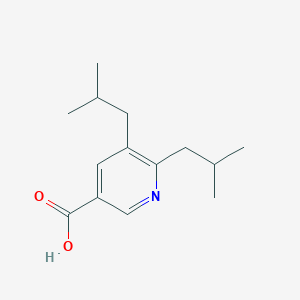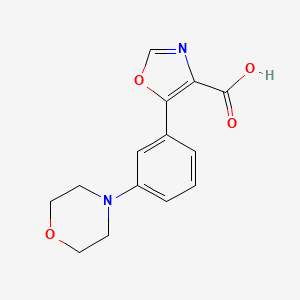
5,6-Diisobutylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diisobutylnicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid is an essential nutrient involved in various metabolic processes in the body. The modification of nicotinic acid to form this compound involves the addition of isobutyl groups at the 5 and 6 positions of the pyridine ring, which can alter its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diisobutylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which uses boronic acids and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the use of bases such as potassium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Diisobutylnicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5,6-Diisobutylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5,6-Diisobutylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid:
2,6-Diisobutylnicotinic Acid: Another derivative with similar structural modifications but different biological properties.
Isonicotinic Acid: A structural isomer of nicotinic acid with distinct chemical and biological characteristics.
Uniqueness
5,6-Diisobutylnicotinic acid is unique due to the specific placement of isobutyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
5,6-bis(2-methylpropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H21NO2/c1-9(2)5-11-7-12(14(16)17)8-15-13(11)6-10(3)4/h7-10H,5-6H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
IYMGXIUUXWLBNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(N=CC(=C1)C(=O)O)CC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Hexylamino)carbonyl]pyrrolidine](/img/structure/B8378596.png)


![5-benzyl-2-chloro-4-(2,6-dimethyl-4-nitrophenoxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8378613.png)

![[3-(4-Trifluoromethoxyphenyl)[1,2,4]thiadiazol-5-yl]methanol](/img/structure/B8378622.png)



![N,N-Dimethyl-3-[(E)-(2-methylpropylidene)amino]propan-1-amine](/img/structure/B8378645.png)


